molecular formula C12H12BrNO2S2 B14905005 n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide

n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide

Cat. No.: B14905005
M. Wt: 346.3 g/mol
InChI Key: JARBJNZDDQEISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromophenyl group attached to the ethyl chain, which is further connected to the thiophene ring through a sulfonamide linkage. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: n-(1-(4-Bromophenyl)ethyl)thiophene-2-sulfonamide is unique due to the combination of the bromophenyl group, ethyl chain, and sulfonamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c1-9(10-4-6-11(13)7-5-10)14-18(15,16)12-3-2-8-17-12/h2-9,14H,1H3

InChI Key

JARBJNZDDQEISG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.